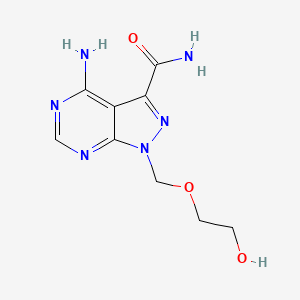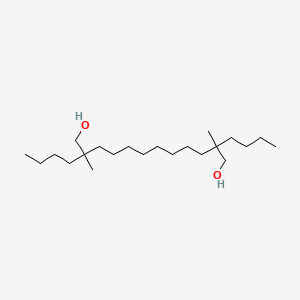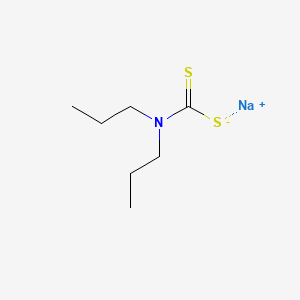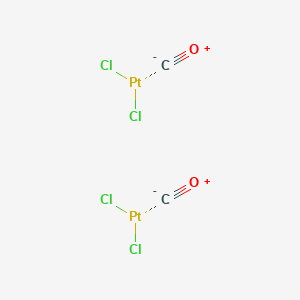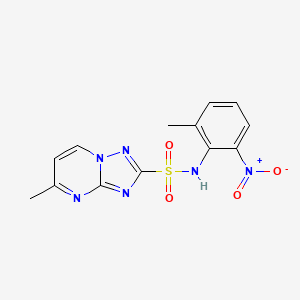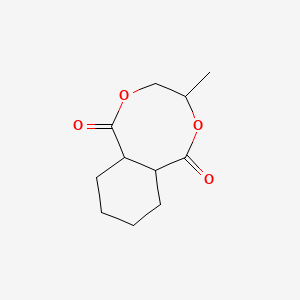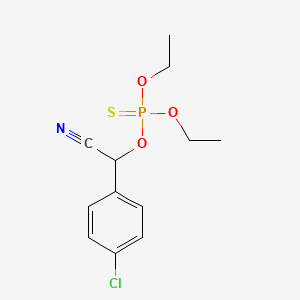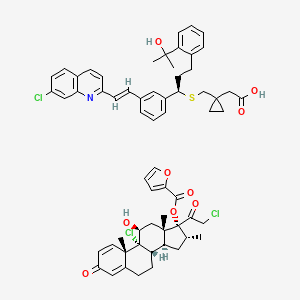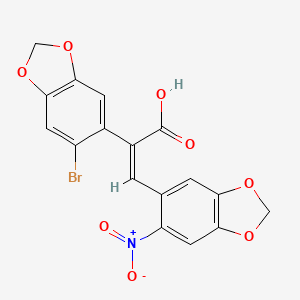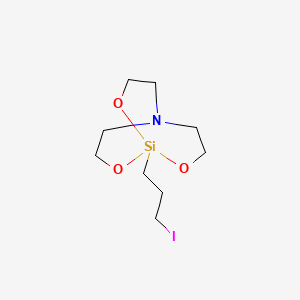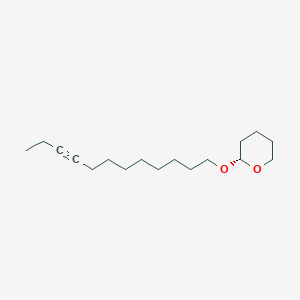
2H-Pyran, 2-(9-dodecynyloxy)tetrahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyran, 2-(9-dodecynyloxy)tetrahydro- is a chemical compound that belongs to the class of tetrahydropyrans Tetrahydropyrans are six-membered heterocyclic compounds containing one oxygen atom This specific compound is characterized by the presence of a dodecynyloxy group attached to the tetrahydropyran ring
Métodos De Preparación
The synthesis of 2H-Pyran, 2-(9-dodecynyloxy)tetrahydro- can be achieved through several synthetic routes. One common method involves the reaction of tetrahydropyran with an appropriate alkyne under specific conditions. For instance, the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins is a versatile method that tolerates various substitution patterns and functional groups . Another approach involves the use of cerium ammonium nitrate at room temperature to yield tetrahydropyran derivatives with high yield and stereoselectivity . Industrial production methods often rely on these catalytic processes to ensure high efficiency and yield.
Análisis De Reacciones Químicas
2H-Pyran, 2-(9-dodecynyloxy)tetrahydro- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include cerium ammonium nitrate, platinum catalysts, and other metal-based catalysts. For example, the compound can undergo oxidation to form corresponding oxides or reduction to yield alcohols. Substitution reactions often involve the replacement of the dodecynyloxy group with other functional groups, leading to the formation of diverse products. These reactions are typically carried out under mild conditions to preserve the integrity of the tetrahydropyran ring.
Aplicaciones Científicas De Investigación
In chemistry, it serves as a building block for the synthesis of other compounds, including natural products and pharmaceuticals. In biology, it is used in the study of cellular membranes and their interactions with various biochemical pathways. In medicine, the compound’s derivatives have shown promise in the development of new therapeutic agents. Additionally, its unique structure makes it valuable in industrial applications, such as the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2H-Pyran, 2-(9-dodecynyloxy)tetrahydro- is not fully understood. it is believed that the compound interacts with cellular membranes and alters their structure and function. This interaction affects various biochemical pathways, leading to its physiological effects. The molecular targets and pathways involved in these interactions are still under investigation, but preliminary studies suggest that the compound may influence membrane fluidity and permeability.
Comparación Con Compuestos Similares
2H-Pyran, 2-(9-dodecynyloxy)tetrahydro- can be compared with other similar compounds, such as 2H-Pyran, 2-(7-heptadecynyloxy)tetrahydro- and tetrahydro-2-(2-propynyloxy)-2H-pyran . These compounds share a similar tetrahydropyran ring structure but differ in the length and nature of the alkyne substituent. The uniqueness of 2H-Pyran, 2-(9-dodecynyloxy)tetrahydro- lies in its specific dodecynyloxy group, which imparts distinct chemical and physical properties. This makes it particularly valuable for specific applications in organic synthesis and pharmaceuticals.
Conclusion
2H-Pyran, 2-(9-dodecynyloxy)tetrahydro- is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules. Ongoing research continues to uncover new applications and mechanisms of action, further highlighting its importance in modern chemistry and biology.
Propiedades
Número CAS |
50816-21-2 |
|---|---|
Fórmula molecular |
C17H30O2 |
Peso molecular |
266.4 g/mol |
Nombre IUPAC |
(2R)-2-dodec-9-ynoxyoxane |
InChI |
InChI=1S/C17H30O2/c1-2-3-4-5-6-7-8-9-10-12-15-18-17-14-11-13-16-19-17/h17H,2,5-16H2,1H3/t17-/m0/s1 |
Clave InChI |
NMVNIBLRAWKODI-KRWDZBQOSA-N |
SMILES isomérico |
CCC#CCCCCCCCCO[C@@H]1CCCCO1 |
SMILES canónico |
CCC#CCCCCCCCCOC1CCCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




